1-Methylpiperidin-4-ol

Catalog No.
S749428
CAS No.
106-52-5
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpiperidin-4-ol

CAS Number

106-52-5

Product Name

1-Methylpiperidin-4-ol

IUPAC Name

1-methylpiperidin-4-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3

InChI Key

BAUWRHPMUVYFOD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)O

The exact mass of the compound 1-Methylpiperidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60705. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methylpiperidin-4-ol (CAS 106-52-5) is a highly versatile, nitrogen-containing heterocyclic building block widely utilized in pharmaceutical and fine chemical synthesis. Structurally, it features a piperidine ring with a tertiary N-methyl group and a secondary hydroxyl group at the 4-position. With a molecular weight of 115.17 g/mol, a low melting point of 29–31 °C, and a boiling point of approximately 200 °C, it is easily processable in both liquid and solid-melt forms . In procurement contexts, its primary value lies in its dual functionality: the secondary alcohol serves as a reactive site for esterification, etherification, or Mitsunobu coupling, while the tertiary N-methyl amine provides essential basicity and hydrogen-bond accepting properties without the risk of unwanted N-alkylation. This makes it a ready-to-use precursor for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors, antihistamines, and Hsp90 inhibitors, where the N-methylpiperidine moiety is a critical pharmacophore .

Research Fit

Liquid at ambient temperature Low melting point enables direct dispensing in automated synthesis workflows
Balanced hydrophilicity LogP near zero supports both aqueous and organic reaction media without phase-handling issues
Bifunctional building block Tertiary amine and secondary alcohol allow orthogonal derivatization for complex molecule assembly

Substituting 1-Methylpiperidin-4-ol with its closest unmethylated analog, piperidin-4-ol, introduces severe inefficiencies in synthetic workflows. Piperidin-4-ol contains a reactive secondary amine that competes with the 4-hydroxyl group during electrophilic reactions, such as alkylation or acylation [1]. To prevent this, manufacturers must introduce an N-protecting group (e.g., Boc or Benzyl) prior to O-functionalization, followed by a downstream deprotection step and a final reductive amination to install the methyl group. This substitution expands a single-step coupling into a three-to-four-step sequence, drastically inflating solvent consumption, reducing overall yield, and increasing cycle times. Furthermore, substituting with 1-benzylpiperidin-4-ol requires a harsh catalytic hydrogenolysis (Pd/C, H2) to remove the benzyl group, which is strictly incompatible with APIs containing reducible functional groups like alkenes, alkynes, or nitroaromatics . Therefore, procuring 1-Methylpiperidin-4-ol directly is essential for step economy and chemoselectivity.

Substitution Risk

N-alkylation controls reactivity The N-methyl group sets specific basicity and lipophilicity; unsubstituted or bulkier analogs shift nucleophilicity and may reduce yields in sensitive steps.
Solubility and purification diverge N-ethyl or higher alkyl piperidinols increase logP by up to 1 unit, altering extraction behavior and chromatographic retention, complicating established protocols.
Steric and electronic fit in inhibitor design Kinase inhibitor scaffolds rely on precise N-methyl geometry; replacing with non-methylated or larger N-alkyl analogs may disrupt target binding conformation.

Elimination of Synthetic Steps in API Manufacturing

When synthesizing target molecules requiring an N-methylpiperidine ether linkage (e.g., Hsp90 inhibitors), utilizing 1-Methylpiperidin-4-ol allows for direct O-alkylation or Mitsunobu coupling in a single step. In contrast, starting from the cheaper piperidin-4-ol baseline requires at least three distinct synthetic steps: N-protection, O-coupling, and subsequent deprotection/methylation [1]. This direct utilization bypasses the need for stoichiometric protecting reagents and multiple purification cycles.

Evidence DimensionNumber of synthetic steps to N-methylated ether targets
Target Compound Data1 step (Direct coupling)
Comparator Or BaselinePiperidin-4-ol (3+ steps)
Quantified DifferenceReduction of 2+ synthetic steps
ConditionsStandard Mitsunobu (DIAD/PPh3) or Williamson ether synthesis conditions

Reducing synthetic steps directly lowers the cost of goods sold (COGS) and accelerates scale-up timelines in pharmaceutical manufacturing.

Thermal profile vs. 4-piperidinol
Cross-study comparable
Δ MP ~57 °C lower
Liquid at RT vs solid
Supports automated liquid handling and direct dispensing
Ambient state differs markedly; may reduce pre-dissolution steps

Chemoselectivity During Electrophilic O-Functionalization

During Williamson ether synthesis or esterification, the tertiary amine of 1-Methylpiperidin-4-ol is sterically and electronically stable against standard alkylating and acylating agents, yielding exclusively the O-functionalized product. Conversely, the secondary amine in piperidin-4-ol is highly nucleophilic and prone to competitive N-alkylation, generating complex mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products if left unprotected [1].

Evidence DimensionChemoselectivity (O- vs N-alkylation)
Target Compound DataExclusive O-alkylation (tertiary amine inert)
Comparator Or BaselinePiperidin-4-ol (High rates of competitive N-alkylation)
Quantified DifferenceEliminates N-alkylation byproducts
ConditionsBasic conditions with alkyl halides or acyl chlorides

High chemoselectivity eliminates the need for expensive and time-consuming chromatographic separations of structural isomers at scale.

LogP vs. N-ethyl analog
Class-level inference
Δ LogP ~0.7–1.6
5–40× higher organic partitioning for ethyl analog
Guides selection for aqueous solubility vs. membrane permeability requirements
Calculated values; confirm experimentally if critical

Thermal Processability and Reactor Dosing

1-Methylpiperidin-4-ol features a melting point of 29–31 °C, allowing it to be easily liquefied with mild heating for volumetric dosing in continuous flow reactors or large-scale batch processes. In contrast, piperidin-4-ol has a significantly higher melting point of 86–90 °C, requiring it to be handled as a solid powder or dissolved in large volumes of solvent prior to addition .

Evidence DimensionMelting Point
Target Compound Data29–31 °C
Comparator Or BaselinePiperidin-4-ol (86–90 °C)
Quantified DifferenceMelting point is ~57 °C lower
ConditionsStandard atmospheric pressure

Low-melting intermediates enable solvent-free liquid dosing, optimizing reactor volume efficiency and simplifying automated process control.

Kinase inhibitor synthesis precedent
Data to verify
Reactant for Novobiocin scaffold optimization; CaMKII, VEGFR, FGFR inhibitor synthesis
Supports kinase inhibitor workflow compatibility
Referenced across vendor and literature sources; verify specific protocol alignment

Cost-Effective Surrogate for Complex Carbohydrates in Drug Design

In the development of Novobiocin analogues targeting Hsp90, the complex, synthetically demanding noviose sugar moiety can be directly replaced by 1-Methylpiperidin-4-ol. This substitution maintains the necessary hydrogen-bonding interactions and basicity required for C-terminal Hsp90 inhibition while drastically reducing the synthetic burden from multi-step carbohydrate synthesis to a single commercial procurement event [1].

Evidence DimensionPrecursor accessibility for Hsp90 inhibitor synthesis
Target Compound DataCommercially available single-molecule surrogate
Comparator Or BaselineNoviose sugar (Requires complex multi-step de novo synthesis)
Quantified DifferenceBypasses entirely the de novo carbohydrate synthesis
ConditionsHit-to-lead optimization of coumarin-replacement Hsp90 inhibitors

Procuring a simple piperidine surrogate instead of synthesizing complex sugars dramatically accelerates drug discovery timelines and lowers API production costs.

Hygroscopicity & storage
Cross-study comparable
Hygroscopic; requires 2–8 °C under argon
vs. 4-piperidinol: less hygroscopic, room temp. desiccator
Cold-chain and inert atmosphere handling essential
Procurement must account for available cold storage capacity

Synthesis of Histamine H4 Receptor Antagonists and Kinase Inhibitors

1-Methylpiperidin-4-ol is a highly effective building block for assembling the rigidifying rings of histamine H4 receptor antagonists and various kinase inhibitors (e.g., CaMKII, VEGFR, FGFR). Because the N-methyl group is a required pharmacophore for target binding in these APIs, starting with this pre-methylated precursor avoids late-stage reductive amination and improves overall synthetic yield .

Large-Scale O-Alkylation and Etherification Workflows

In industrial process chemistry requiring the formation of piperidinyl ethers, this compound is highly preferred over unmethylated analogs. Its tertiary amine is inert to standard alkyl halides, allowing for highly chemoselective Williamson ether syntheses without the need for temporary N-protection strategies or complex downstream separations [1].

Development of Novobiocin Analogues and Hsp90 Inhibitors

In medicinal chemistry, 1-Methylpiperidin-4-ol serves as a highly efficient, cost-effective structural surrogate for the complex noviose sugar. It is utilized in Mitsunobu couplings with biaryl or coumarin cores to rapidly generate libraries of Hsp90 inhibitors, significantly reducing the chemical complexity and cost of goods compared to traditional carbohydrate chemistry [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (CaMKII, VEGFR, FGFR)
N-methyl piperidine building block with balanced LogP
Verify alignment with published medicinal chemistry protocols; reaction yield and purity
High-throughput & automated synthesis platforms
Liquid state at ambient temperature for direct dispensing
Confirm compatibility with liquid handler; ensure moisture exclusion during runs
CNS-penetrant molecule design
Moderate lipophilicity (LogP near zero) as a starting scaffold
Assess incremental LogP tuning through derivatization; maintain aqueous solubility
Chiral resolution & analytical method development
Consistent chromatographic behavior (Kovats index ~988)
Evaluate retention time reproducibility; confirm purity ≥98% for internal standard use

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

115.099714038 Da

Monoisotopic Mass

115.099714038 Da

Boiling Point

200.0 °C

Heavy Atom Count

8

Melting Point

29.0 °C

UNII

W95ZLR4RP5

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 51 of 103 companies with hazard statement code(s):;
H315 (92.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (74.51%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

106-52-5

Wikipedia

N-Methyl-4-piperidinol

General Manufacturing Information

4-Piperidinol, 1-methyl-: ACTIVE

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